molecular formula C17H18N4O4S B2766041 2-benzyl-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251620-17-3

2-benzyl-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2766041
CAS No.: 1251620-17-3
M. Wt: 374.42
InChI Key: MMIHKLFDWNXMRK-UHFFFAOYSA-N
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Description

2-benzyl-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that belongs to the class of triazolopyridines. This compound is known for its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo pyridines, have been found to interact with various targets including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Based on the structure-activity relationship of biologically important 1,2,4-triazolo thiadiazines, it can be inferred that the compound might interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . These activities suggest that the compound might affect multiple biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, as well as its bioavailability.

Result of Action

Compounds with similar structures have been found to upregulate the pro-apoptotic bcl-2-associated x protein (bax) and caspase-3 and -9 and downregulate the pro-oncogenic cell survival bcl-2 protein . These effects suggest that the compound might induce apoptosis in cells.

Action Environment

The synthesis of similar compounds has been achieved under eco-friendly conditions, suggesting that environmental factors might have been considered during the compound’s synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized by cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Sulfonylation: The morpholinosulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Final Cyclization: The final step involves cyclization to form the desired triazolopyridinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-benzyl-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential as a therapeutic agent, particularly as a kinase inhibitor for the treatment of cancer and other diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity towards certain kinases. This makes it a valuable compound in the development of targeted therapies.

Properties

IUPAC Name

2-benzyl-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c22-17-20-13-15(26(23,24)19-8-10-25-11-9-19)6-7-16(20)18-21(17)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIHKLFDWNXMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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